(6Z)-6-[(2H-1,3-Benzodioxol-5-YL)methylidene]-5-imino-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one
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Overview
Description
(6Z)-6-[(2H-1,3-Benzodioxol-5-YL)methylidene]-5-imino-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a thiadiazolopyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(2H-1,3-Benzodioxol-5-YL)methylidene]-5-imino-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Construction of the Thiadiazolopyrimidinone Core: This involves the reaction of appropriate thiosemicarbazide derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.
Final Coupling Reaction: The benzodioxole moiety is then coupled with the thiadiazolopyrimidinone core using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(2H-1,3-Benzodioxol-5-YL)methylidene]-5-imino-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, facilitated by reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (6Z)-6-[(2H-1,3-Benzodioxol-5-YL)methylidene]-5-imino-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (6Z)-6-[(2H-1,3-Benzodioxol-5-YL)methylidene]-5-imino-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
What sets (6Z)-6-[(2H-1,3-Benzodioxol-5-YL)methylidene]-5-imino-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one apart is its unique combination of a benzodioxole moiety and a thiadiazolopyrimidinone core. This structure provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-9(2)5-14-20-21-15(18)11(16(22)19-17(21)25-14)6-10-3-4-12-13(7-10)24-8-23-12/h3-4,6-7,9,18H,5,8H2,1-2H3/b11-6-,18-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKWVMGPOZUNQY-QARVSLNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN2C(=N)C(=CC3=CC4=C(C=C3)OCO4)C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN2C(=N)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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